N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}acetamide
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Overview
Description
N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}acetamide is a complex organic compound that features a triazine ring substituted with dimethylamino and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}acetamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine and morpholine under controlled conditions The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the dimethylamino and morpholine groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(dimethylamino)-6-(piperidin-4-yl)-1,3,5-triazin-2-yl]methyl}acetamide
- N-{[4-(dimethylamino)-6-(pyrrolidin-4-yl)-1,3,5-triazin-2-yl]methyl}acetamide
Uniqueness
N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}acetamide is unique due to the presence of the morpholine ring, which can impart distinct physicochemical properties and biological activities compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O2/c1-9(19)13-8-10-14-11(17(2)3)16-12(15-10)18-4-6-20-7-5-18/h4-8H2,1-3H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCDLARHLPGASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NC(=N1)N(C)C)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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